molecular formula C31H29FN4O5S B11501523 Ethyl 4-[({1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Ethyl 4-[({1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Cat. No.: B11501523
M. Wt: 588.7 g/mol
InChI Key: MVUSIKHNNLESKV-UHFFFAOYSA-N
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Description

Ethyl 4-[({1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a thioxoimidazolidinone ring, and a benzoate ester, making it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of Ethyl 4-[({1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Condensation Reaction: The initial step involves the condensation of ethyl acetoacetate with a fluorophenyl derivative to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the thioxoimidazolidinone ring.

    Acylation: The resulting compound is then acylated with a benzoate ester to yield the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions .

Chemical Reactions Analysis

Ethyl 4-[({1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts .

Scientific Research Applications

Ethyl 4-[({1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[({1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The fluorophenyl group and thioxoimidazolidinone ring play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-[({1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can be compared with similar compounds such as:

Properties

Molecular Formula

C31H29FN4O5S

Molecular Weight

588.7 g/mol

IUPAC Name

ethyl 4-[[2-[1-(4-fluorophenyl)-5-oxo-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C31H29FN4O5S/c1-2-41-30(40)21-7-11-23(12-8-21)33-27(37)18-26-29(39)36(25-15-9-22(32)10-16-25)31(42)35(26)19-20-5-13-24(14-6-20)34-17-3-4-28(34)38/h5-16,26H,2-4,17-19H2,1H3,(H,33,37)

InChI Key

MVUSIKHNNLESKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=C(C=C3)N4CCCC4=O)C5=CC=C(C=C5)F

Origin of Product

United States

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